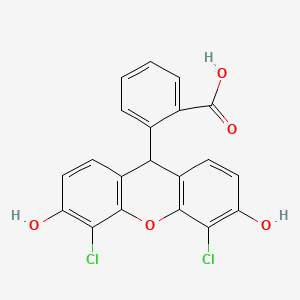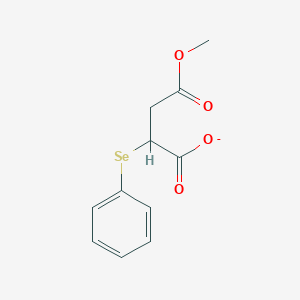![molecular formula C26H21N4P B12530543 3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine CAS No. 847797-61-9](/img/structure/B12530543.png)
3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine is a complex organic compound that features a quinoxaline core linked to a triphenylphosphoranylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine typically involves the reaction of quinoxalin-2-amine with triphenylphosphine and an appropriate oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety protocols to handle the reagents and by-products.
化学反应分析
Types of Reactions
3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine-functionalized quinoxalines.
科学研究应用
3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which 3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine exerts its effects involves its interaction with specific molecular targets. The triphenylphosphoranylidene group can act as a ligand, binding to metal ions or other active sites in enzymes. This interaction can modulate the activity of the target molecule, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one
- 3-(Triphenyl-lambda~5~-phosphanylidene)butan-2-one
- 3-(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione
Uniqueness
3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine is unique due to its quinoxaline core, which imparts specific electronic and steric properties. This makes it distinct from other triphenylphosphoranylidene compounds, which may have different core structures and, consequently, different reactivity and applications.
属性
CAS 编号 |
847797-61-9 |
|---|---|
分子式 |
C26H21N4P |
分子量 |
420.4 g/mol |
IUPAC 名称 |
3-[(triphenyl-λ5-phosphanylidene)amino]quinoxalin-2-amine |
InChI |
InChI=1S/C26H21N4P/c27-25-26(29-24-19-11-10-18-23(24)28-25)30-31(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H,(H2,27,28) |
InChI 键 |
GOFGFZBRDAHSGN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=NC2=NC3=CC=CC=C3N=C2N)(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



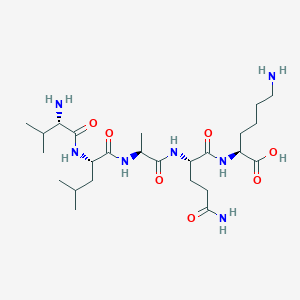

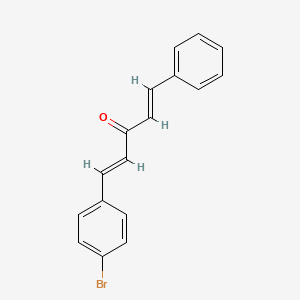

![N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide](/img/structure/B12530487.png)

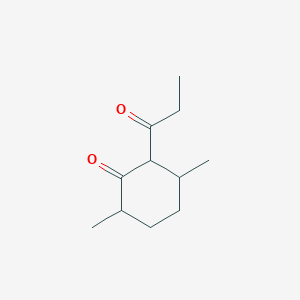
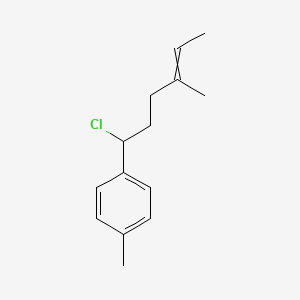
![1H-Azireno[2,3,1-ij]quinoline](/img/structure/B12530509.png)
![1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene](/img/structure/B12530517.png)
![4-[(6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]phenol](/img/structure/B12530525.png)
